REACTION_CXSMILES
|
CO[CH:3]([O:6][CH3:7])[O:4][CH3:5].Cl.[C:9]1([C:15](=[O:19])C(=O)C)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH3:20]O>>[CH3:7][O:6][C:3]([O:4][CH3:5])([CH3:20])[C:15]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[O:19]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
COC(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(C)=O)=O
|
Name
|
|
Quantity
|
27.5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 20 to 25° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was then removed by distillation
|
Type
|
WASH
|
Details
|
the solution was washed with water
|
Type
|
CUSTOM
|
Details
|
The organic phases were dried
|
Type
|
CUSTOM
|
Details
|
the solvent removed by distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)C1=CC=CC=C1)(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |